
1-(Pyrrolidin-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-yl)piperazine is a heterocyclic compound that features both pyrrolidine and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and photocatalytic synthesis have been employed to prepare piperazine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrrolidin-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various amines and halides are used in substitution reactions.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones, iodopyrroles, and other functionalized derivatives .
Applications De Recherche Scientifique
1-(Pyrrolidin-1-yl)piperazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-1-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a precursor to many bioactive molecules.
Piperazine: A six-membered ring with two nitrogen atoms, widely used in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine with significant biological activity.
Uniqueness: 1-(Pyrrolidin-1-yl)piperazine is unique due to its dual-ring structure, combining the properties of both pyrrolidine and piperazine. This combination enhances its versatility and potential for various applications in drug discovery and development .
Propriétés
Numéro CAS |
561318-37-4 |
|---|---|
Formule moléculaire |
C8H17N3 |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ylpiperazine |
InChI |
InChI=1S/C8H17N3/c1-2-6-10(5-1)11-7-3-9-4-8-11/h9H,1-8H2 |
Clé InChI |
WIWPIRZRRZBJJW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
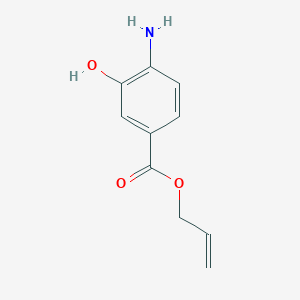
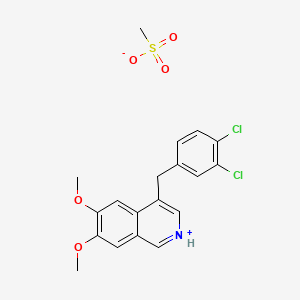
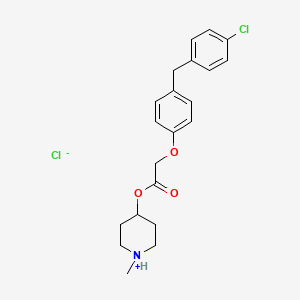
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)

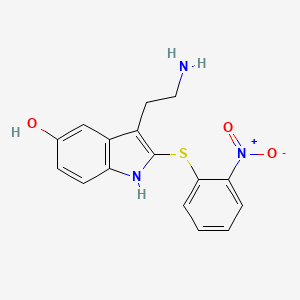


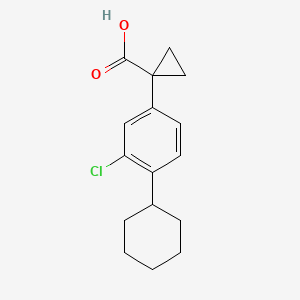

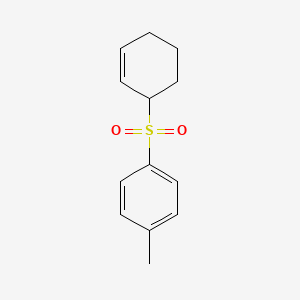
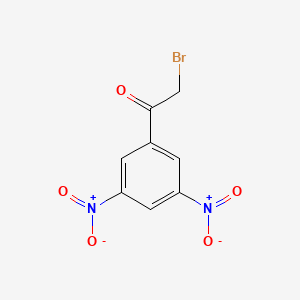
![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
